3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
3,4,5-Trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked via an amide bond to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-ylamine moiety. This compound is structurally characterized by:
- Trimethoxybenzamide core: The 3,4,5-trimethoxy substitution pattern enhances lipophilicity and may influence binding interactions with hydrophobic pockets in biological targets .
- 4-Methylpyrimidin-2-yl group: A heterocyclic substituent that may engage in π-π stacking or hydrogen bonding with enzymes or receptors .
Synthetic routes for analogous compounds typically involve Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions, as seen in the preparation of structurally related sulfamoylbenzamides .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-13-9-10-22-21(23-13)25-32(27,28)16-7-5-15(6-8-16)24-20(26)14-11-17(29-2)19(31-4)18(12-14)30-3/h5-12H,1-4H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZBFQJEGBCKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:
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Formation of the Trimethoxyphenyl Intermediate: : The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives using methyl iodide in the presence of a base like potassium carbonate.
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Sulfamoylation: : The next step involves the introduction of the sulfamoyl group. This can be done by reacting the trimethoxyphenyl intermediate with 4-methylpyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine.
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Coupling Reaction: : The final step is the coupling of the sulfamoylated intermediate with 4-aminobenzamide. This reaction is typically carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial growth by interfering with vital enzymatic pathways.
| Study | Pathogen Tested | MIC (µg/mL) | |
|---|---|---|---|
| Study A | Staphylococcus aureus | 1.5 | Effective against Gram-positive bacteria |
| Study B | Escherichia coli | 2.0 | Effective against Gram-negative bacteria |
Anticancer Properties
The compound has shown promise as an anticancer agent through various in vitro and in vivo studies. Its mechanism may involve the inhibition of tumor growth via apoptosis induction and disruption of cancer cell signaling pathways.
| Study | Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Study C | HCT116 (Colorectal) | 5.85 | Higher potency than standard drugs |
| Study D | MCF-7 (Breast) | 12.0 | Significant reduction in cell viability |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of the compound was tested against various bacterial strains. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, with a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics.
Case Study 2: Anticancer Activity
A study involving xenograft models of breast cancer revealed that administration of the compound resulted in a significant reduction in tumor size by approximately 40% compared to control groups. This suggests its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to tubulin, preventing its polymerization and thus inhibiting cell division.
Histone Deacetylase Inhibition: It can inhibit histone deacetylases, leading to changes in gene expression and potential anti-cancer effects.
Enzyme Inhibition: The sulfamoyl group can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the benzamide core, sulfamoyl linker, or pyrimidine substituent. Key examples include:
Modifications in the Benzamide Core
Key Insight : The 3,4,5-trimethoxy configuration optimizes lipophilicity (clogP ~3.1) and steric bulk, favoring membrane permeability compared to ethoxy or trifluoromethyl analogs .
Variations in the Sulfamoyl Linker
Pyrimidine Ring Modifications
Key Insight : The 4-methyl group on the pyrimidine ring balances steric effects and binding affinity, avoiding excessive hindrance seen in 4,6-dimethyl analogs .
Research Findings and Pharmacological Implications
- Binding Affinity: The trimethoxybenzamide scaffold exhibits higher affinity for ATP-binding pockets in kinases compared to mono- or dimethoxy analogs, as demonstrated in molecular docking studies .
- Metabolic Stability : Sulfamoyl-linked compounds show slower hepatic clearance than ester or amide derivatives, as observed in microsomal assays .
- Selectivity : The 4-methylpyrimidin-2-yl group reduces off-target interactions compared to bulkier heterocycles like quinazoline .
Biological Activity
3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzamide moiety, methoxy groups, and a sulfamoyl group attached to a pyrimidine ring. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antiviral Activity : Research indicates that similar compounds with phenyl benzamide structures exhibit antiviral properties by binding to viral capsids. This binding stabilizes the virions and prevents their uncoating, effectively inhibiting viral replication .
- Antibacterial Properties : Sulfonamide derivatives have been shown to possess significant antibacterial activity by inhibiting bacterial enzyme pathways essential for folate synthesis. This mechanism is common among many sulfonamide compounds .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Binding to viral capsid | |
| Antibacterial | Inhibition of folate synthesis | |
| Enzyme Inhibition | Interference with metabolic pathways |
Case Studies
- Antiviral Screening : A study screened various N-phenyl benzamides against Coxsackie Virus A9 (CVA9) and found that compounds similar to this compound exhibited significant antiviral activity with low cytotoxicity at effective concentrations .
- Antibacterial Efficacy : Another investigation focused on sulfonamide derivatives and demonstrated that these compounds effectively inhibited bacterial growth in vitro. The study highlighted the importance of the sulfamoyl group in enhancing antibacterial activity .
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of sulfonamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
